Tetrahydro-6-undecyl-2H-pyran-2-one, also known as δ-hexadecalactone or hexadecalactone, is a synthetic compound belonging to the class of lactones. The scientific literature describes various methods for its synthesis, including the reaction of undecanoyl chloride with cyclopropane-1,1-diol followed by ring-opening and cyclization [].
Some studies have explored the potential biological activities of tetrahydro-6-undecyl-2H-pyran-2-one. For example, a study published in "Bioscience, Biotechnology, and Biochemistry" investigated its antifungal properties against various fungal strains, demonstrating moderate antifungal activity against certain fungi []. However, further research is necessary to fully understand and validate its potential biological applications.
Research suggests that tetrahydro-6-undecyl-2H-pyran-2-one may possess properties relevant to material science applications. A study published in the journal "Langmuir" explored its potential as a self-assembling molecule for the formation of supramolecular structures []. More research is needed to determine the full scope of its potential applications in material science.
Tetrahydro-6-undecyl-2H-pyran-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a pyran ring. Its chemical formula is , and it is notable for its potential applications in various fields, including agriculture and medicine. This compound has been identified as a synthetic pheromone, particularly effective in attracting mosquitoes for oviposition, thus serving as a pest control agent . Additionally, it has demonstrated anticancer properties, indicating its possible role in therapeutic applications .
These reactions highlight the compound's versatility in organic synthesis and potential for further functionalization .
Tetrahydro-6-undecyl-2H-pyran-2-one exhibits significant biological activity. Its role as a synthetic pheromone has been extensively studied, particularly in mosquito behavior modification. The compound's ability to attract mosquitoes can be harnessed for controlling populations in specific areas . Furthermore, preliminary studies indicate its anticancer properties, suggesting that it may inhibit tumor growth or induce apoptosis in cancer cells .
The synthesis of tetrahydro-6-undecyl-2H-pyran-2-one typically involves several steps:
These methods allow for the efficient production of tetrahydro-6-undecyl-2H-pyran-2-one in laboratory settings .
Tetrahydro-6-undecyl-2H-pyran-2-one has several practical applications:
These diverse applications underscore the compound's utility across various sectors .
Interaction studies involving tetrahydro-6-undecyl-2H-pyran-2-one focus primarily on its biological interactions. Research indicates that this compound can interact with specific receptors in mosquitoes, influencing their mating and oviposition behaviors. Additionally, its anticancer mechanisms are being explored to understand how it interacts with cancer cell pathways and contributes to apoptosis or growth inhibition .
Several compounds share structural similarities with tetrahydro-6-undecyl-2H-pyran-2-one. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Hydroxy-6-undecyl-2H-pyran-2-one | C16H32O3 | Hydroxyl group addition enhances solubility. |
Tetrahydro-6-tridecyl-2H-pyran-2-one | C18H34O2 | Longer carbon chain may alter biological activity. |
6-undecyloxan-2-one | C17H34O | Similar lactone structure; used in fragrance industry. |
These compounds exhibit variations in their functional groups and chain lengths, which can significantly influence their biological activities and applications. Tetrahydro-6-undecyl-2H-pyran-2-one stands out due to its specific pheromonal activity and potential anticancer effects, making it unique among similar compounds .
Tetrahydro-6-undecyl-2H-pyran-2-one, with molecular formula C₁₆H₃₀O₂ and molecular weight 254.41 g/mol, represents a significant six-membered lactone compound characterized by its pyran ring structure and long aliphatic undecyl side chain [28] [31]. This compound, also known as delta-hexadecalactone, has garnered considerable attention in synthetic organic chemistry due to its structural complexity and potential applications in various industrial sectors [28].
Traditional synthetic methodologies for tetrahydro-6-undecyl-2H-pyran-2-one primarily rely on established organic chemistry principles, including cyclization reactions and strategic alkylation processes [5]. These conventional approaches have formed the foundation for understanding the synthetic accessibility of this complex lactone structure.
The cyclization of hydroxy acid precursors represents one of the most fundamental and widely employed strategies for lactone synthesis [5] [14]. This methodology involves the intramolecular esterification of appropriate hydroxy acid substrates to form cyclic ester structures. The process typically requires heating the hydroxy acid under acidic conditions, causing the hydroxyl group to lose a hydrogen ion and the carboxylic acid group to lose a hydroxyl group, resulting in the formation of an ester linkage and water as a by-product [5].
For tetrahydro-6-undecyl-2H-pyran-2-one synthesis, the cyclization approach necessitates the preparation of specific 6-hydroxyhexadecanoic acid derivatives . The reaction mechanism proceeds through nucleophilic acyl substitution, where the hydroxyl group acts as a nucleophile, donating electron pairs to form the new carbon-oxygen bond [5]. The resulting six-membered ring formation is thermodynamically favorable due to the reduced ring strain compared to smaller lactone structures.
Table 1: Cyclization Conditions for Hydroxy Acid Precursors
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|
p-Toluenesulfonic acid | 80-120 | 6-12 | 65-78 | [14] |
Sulfuric acid | 60-100 | 8-16 | 58-72 | [5] |
Pyridine p-toluenesulfonate | 90-110 | 4-10 | 70-85 | [14] |
The efficiency of cyclization reactions depends significantly on the positioning of the hydroxyl group relative to the carboxylic acid functionality [5]. Six-membered lactone formation, as required for tetrahydro-6-undecyl-2H-pyran-2-one, generally proceeds with favorable kinetics due to the optimal geometric arrangement for intramolecular nucleophilic attack .
The introduction of the undecyl side chain in tetrahydro-6-undecyl-2H-pyran-2-one synthesis requires sophisticated alkylation methodologies [17] [18]. Several strategic approaches have been developed to achieve regioselective side chain incorporation while maintaining the integrity of the lactone ring system.
Nucleophilic alkylation represents a primary strategy for side chain introduction [20] [21]. This approach typically involves the generation of lactone enolates through deprotonation at the alpha position, followed by reaction with appropriate alkyl halides [20]. The enolate formation requires strong bases such as lithium diisopropylamide or sodium hexamethyldisilazide under anhydrous conditions [17].
Table 2: Alkylation Reagents and Conditions
Alkylating Agent | Base System | Temperature (°C) | Solvent | Yield (%) | Selectivity |
---|---|---|---|---|---|
Undecyl bromide | Lithium diisopropylamide | -78 to -20 | Tetrahydrofuran | 68-75 | 85:15 |
Undecyl iodide | Sodium hexamethyldisilazide | -60 to 0 | Dimethylformamide | 72-82 | 90:10 |
Undecyl tosylate | Potassium tert-butoxide | 0 to 25 | Dimethyl sulfoxide | 58-68 | 80:20 |
Alternative alkylation strategies include the Morita-Baylis-Hillman reaction methodology, which enables the direct coupling of lactones with alkyl halides under basic conditions [21]. This approach utilizes hydroxysulfide catalysts to facilitate the formation of carbon-carbon bonds between the lactone substrate and the undecyl chain precursor [21].
Grignard reagent-based alkylation represents another viable approach for side chain introduction [22]. This methodology involves the reaction of lactone substrates with undecyl magnesium halides, followed by appropriate workup procedures to maintain the lactone functionality [22]. The reaction proceeds through initial nucleophilic attack on the carbonyl carbon, followed by rearrangement to achieve the desired alkylated product [22].
Recent advances in catalytic lactonization have introduced sophisticated transition metal-based systems that enable highly selective synthesis of complex lactone structures [7] [8] [13]. These novel catalytic approaches offer enhanced control over regio- and stereoselectivity while often operating under milder reaction conditions compared to traditional methods.
Manganese-based catalytic systems have emerged as particularly effective tools for directed lactonization reactions [8] [26]. These catalysts utilize sterically hindered ligand environments to achieve site-selective activation of carbon-hydrogen bonds, enabling the formation of lactone rings through oxidative processes [8]. The manganese catalysts demonstrate exceptional capability for primary carbon-hydrogen bond activation, which is crucial for the synthesis of compounds like tetrahydro-6-undecyl-2H-pyran-2-one [26].
Table 3: Novel Manganese Catalytic Systems
Catalyst | Ligand System | Oxidant | Temperature (°C) | Yield (%) | Enantioselectivity (% ee) |
---|---|---|---|---|---|
Mn(TIPSpdp) | Pyridine-pyridone | H₂O₂ | 0-25 | 75-88 | 85-92 |
Mn(DMMpdp) | Modified pyridone | H₂O₂ | 0-25 | 68-82 | 78-86 |
Mn(TIPSmcp) | Bulky pyridone | H₂O₂ | 0-25 | 70-85 | 88-94 |
Palladium-catalyzed lactonization systems have demonstrated remarkable versatility in the formation of gamma-lactone structures through carbon-hydrogen activation processes [13] [18]. These catalysts enable site-selective methylene carbon-hydrogen bond activation, leading to controlled lactonization at specific positions within carboxylic acid substrates [13]. The palladium systems utilize quinoline-pyridone ligands to achieve exceptional levels of selectivity and functional group tolerance [13].
Photoorganocatalytic approaches represent an emerging frontier in lactone synthesis, utilizing visible light activation to promote lactonization reactions [6] [12]. These systems combine organocatalysis with photocatalysis to enable carbon-hydrogen activation and subsequent cyclization under mild conditions [6]. Phenylglyoxylic acid has been identified as an effective photocatalyst for these transformations, enabling the synthesis of lactones using common household light sources [6].
Biocatalytic approaches for lactone synthesis have gained significant attention due to their environmental sustainability and ability to operate under mild reaction conditions [9] [10] [24]. Lipases and esterases represent the primary enzyme classes employed for lactone production, offering unique advantages in terms of selectivity and substrate specificity.
Lipase-catalyzed ring-opening polymerization has been extensively studied for lactone synthesis applications [9]. Various lipase origins, including Candida cylindracea, Pseudomonas aeruginosa, and Pseudomonas fluorescens, have demonstrated catalytic activity for lactone formation reactions [9]. The enzyme selection significantly influences reaction outcomes, with Pseudomonas-derived lipases generally providing superior yields and molecular weight control [9].
Table 4: Lipase-Catalyzed Lactone Synthesis Performance
Lipase Source | Reaction Time (h) | Yield (%) | Molecular Weight (Da) | Polydispersity Index |
---|---|---|---|---|
Candida cylindracea | 72 | 10-32 | 700-1100 | 1.4-1.9 |
Pseudomonas aeruginosa | 72 | 32-45 | 1100-1300 | 1.9-2.1 |
Pseudomonas fluorescens | 72 | 77-89 | 1300-1400 | 2.0-2.2 |
Specialized esterases have been identified for specific lactonization reactions [10] [25]. The Starmerella bombicola lactone esterase represents a novel enzyme class that catalyzes intramolecular esterification reactions in aqueous environments [10]. This enzyme demonstrates remarkable activity for lactonization under conditions that would typically favor hydrolysis, making it particularly valuable for industrial applications [10].
Recent developments in biocatalytic lactone synthesis have focused on the optimization of enzyme expression and stability [10] [24]. Codon optimization strategies have achieved significant improvements in enzyme yield, with some systems demonstrating 32-fold increases in production efficiency [10]. The combination of temperature reduction, codon optimization, and transcription factor co-expression has proven particularly effective for enhancing biocatalyst performance [10].
Oxidative lactonization using enzyme-coupled systems represents another promising biocatalytic approach [24] [25]. These systems utilize alcohol dehydrogenases in combination with Baeyer-Villiger monooxygenases to achieve redox-neutral lactone formation from corresponding alcohols [24]. The sequential cascade reactions eliminate the need for external cofactors, making the process more economically viable for large-scale applications [24].
The transition from laboratory-scale synthesis to industrial production of tetrahydro-6-undecyl-2H-pyran-2-one presents numerous technical and economic challenges [11] [14] [15]. These challenges encompass substrate inhibition, product purification, catalyst stability, and process optimization considerations.
Substrate and product inhibition represent significant obstacles in large-scale lactone production [11] [24]. Many catalytic systems, particularly biocatalytic approaches, suffer from reduced activity at higher substrate concentrations [11]. Continuous substrate feeding strategies have been developed to maintain optimal substrate concentrations while minimizing inhibitory effects [11]. These approaches have demonstrated the ability to achieve product concentrations exceeding 38 grams per liter while maintaining acceptable conversion rates [11].
Table 5: Industrial-Scale Production Parameters
Production Scale | Substrate Concentration (g/L) | Product Concentration (g/L) | Space-Time Yield (g/L/h) | Conversion (%) |
---|---|---|---|---|
Laboratory (30 mL) | 60-80 | 15-25 | 0.4-0.8 | 85-95 |
Pilot (500 mL) | 80-120 | 25-38 | 0.6-1.2 | 80-90 |
Industrial (>10 L) | 100-150 | 30-45 | 0.8-1.5 | 75-85 |
Catalyst stability and deactivation present ongoing challenges in industrial lactone synthesis [11] [14]. Biocatalytic systems are particularly susceptible to denaturation under the mechanical stress conditions required for large-scale mixing and aeration [11]. Protein stabilization strategies, including the use of protective additives such as bovine serum albumin, sugars, and non-ionic detergents, have shown promise for maintaining enzyme activity during extended reaction periods [27].
Process optimization for industrial lactone production requires careful consideration of reaction kinetics, mass transfer limitations, and economic factors [14] [15]. The development of continuous flow reactor systems has emerged as a promising approach for addressing many of these challenges [16]. These systems enable precise control over reaction conditions while minimizing the accumulation of inhibitory byproducts [16].
Economic considerations play a crucial role in determining the viability of different synthetic approaches for industrial-scale production [14] [15]. Traditional chemical synthesis methods often require expensive precious metal catalysts and harsh reaction conditions, contributing to higher production costs [14]. Biocatalytic approaches, while offering environmental advantages, may require specialized equipment and controlled atmospheres that increase capital investment requirements [15].
Recent advances in process intensification have focused on the development of integrated reaction-separation systems that enable continuous product removal and catalyst recycling [14] [16]. These approaches have demonstrated significant improvements in overall process efficiency while reducing waste generation and energy consumption [14]. The implementation of such systems for tetrahydro-6-undecyl-2H-pyran-2-one production represents a promising direction for sustainable industrial synthesis [16].
Tetrahydro-6-undecyl-2H-pyran-2-one exhibits distinct thermodynamic characteristics that define its physical behavior under varying temperature conditions. The compound displays a melting point of 38.0°C [1] [2] [3], indicating that it exists as a solid at room temperature but readily transitions to liquid state at moderately elevated temperatures. This relatively low melting point is consistent with the compound's long aliphatic chain structure, which provides molecular flexibility while maintaining sufficient intermolecular forces through the lactone ring system.
The boiling point demonstrates significant variation depending on the measurement method employed. Experimental determinations yield a boiling point of 349.6 ± 10.0°C at standard atmospheric pressure [1] [2] [4], while theoretical calculations using the Joback method predict a substantially higher value of 679.80 K (406.65°C) [5] [6]. This discrepancy reflects the inherent challenges in measuring the boiling point of high molecular weight lactones, which may undergo thermal decomposition before reaching their theoretical boiling point.
Critical thermodynamic properties reveal the compound's behavior under extreme conditions. The critical temperature is calculated at 874.67 K (601.52°C) [5] [6], with a corresponding critical pressure of 1570.96 kPa [5] [6]. These values indicate substantial thermal stability under normal processing conditions while defining the upper limits of the compound's existence as a discrete molecular entity.
Thermodynamic Parameter | Value | Method | Source |
---|---|---|---|
Melting Point | 38.0°C | Experimental | [1] [2] [3] |
Boiling Point (Experimental) | 349.6 ± 10.0°C | Experimental | [1] [2] [4] |
Boiling Point (Calculated) | 679.80 K (406.65°C) | Joback Method | [5] [6] |
Critical Temperature | 874.67 K (601.52°C) | Joback Method | [5] [6] |
Critical Pressure | 1570.96 kPa | Joback Method | [5] [6] |
Enthalpy of Vaporization | 60.40 kJ/mol | Joback Method | [5] [6] |
Enthalpy of Fusion | 36.52 kJ/mol | Joback Method | [5] [6] |
The solubility profile of tetrahydro-6-undecyl-2H-pyran-2-one reflects its amphiphilic molecular structure, combining a polar lactone functionality with an extensive nonpolar alkyl chain. Water solubility is extremely limited, with a calculated Log10 water solubility of -5.39 mol/L [5] [6], indicating essentially negligible aqueous solubility. This hydrophobic character stems from the predominant influence of the eleven-carbon aliphatic chain, which overwhelms the modest hydrophilic contribution of the pyranone ring.
The compound demonstrates enhanced solubility in organic solvents, particularly those of intermediate to low polarity. While specific solubility data in individual organic solvents was not extensively documented in the literature, the compound's physical properties suggest good compatibility with alcohols, esters, and moderately polar organic media. The McGowan characteristic volume of 232.880 ml/mol [5] [6] provides insight into the molecular size and packing efficiency, which influences solubility behavior in various solvent systems.
Critical volume calculations yield 0.892 m³/kmol [5] [6], representing the molecular volume under critical conditions. This parameter is particularly relevant for understanding the compound's behavior in supercritical fluid applications and advanced separation techniques.
Solubility Parameter | Value | Method | Significance |
---|---|---|---|
Water Solubility (Log10 WS) | -5.39 mol/L | Crippen Method | Very low aqueous solubility |
McGowan Characteristic Volume | 232.880 ml/mol | McGowan Method | Molecular volume parameter |
Critical Volume | 0.892 m³/kmol | Joback Method | Volume at critical conditions |
The octanol-water partition coefficient (Log P) serves as a critical indicator of the compound's lipophilicity and environmental fate. Tetrahydro-6-undecyl-2H-pyran-2-one exhibits a Log P value of 5.003 according to Crippen calculations [5] [6], with alternative EPI Suite estimations providing a value of 5.51 [7]. These elevated Log P values confirm the compound's strong lipophilic character, indicating preferential partitioning into organic phases and biological membranes.
This high lipophilicity has significant implications for environmental distribution and bioaccumulation potential. The Log P values exceed the threshold of 3.0 typically associated with bioaccumulation concerns, suggesting that the compound may concentrate in fatty tissues and organic environmental compartments. However, the relatively large molecular size may limit actual bioavailability and uptake rates in biological systems.
Vapor pressure characteristics indicate low volatility under ambient conditions. The compound exhibits a vapor pressure of 4.66 × 10⁻⁵ mmHg at 25°C [8], demonstrating minimal tendency for atmospheric emission. This low vapor pressure is consistent with the compound's high molecular weight and intermolecular interactions, suggesting that atmospheric transport is unlikely to be a significant environmental fate pathway.
The flash point of 145.56°C [3] [9] provides crucial safety information for handling and processing operations. This relatively high flash point indicates that the compound requires substantial thermal input before reaching concentrations capable of supporting combustion, contributing to its classification as a relatively safe material for industrial applications.
Partition/Volatility Parameter | Value | Method | Environmental Significance |
---|---|---|---|
Log P (Octanol/Water) | 5.003 | Crippen Method | High lipophilicity |
Log P (Alternative) | 5.51 | EPI Suite | Bioaccumulation potential |
Vapor Pressure (25°C) | 4.66 × 10⁻⁵ mmHg | Estimated | Low volatility |
Flash Point | 145.56°C | Experimental | Combustion safety |
Tetrahydro-6-undecyl-2H-pyran-2-one demonstrates excellent stability under normal ambient conditions [10], with no decomposition occurring when stored and handled according to standard protocols. The compound maintains its molecular integrity in dry, moderate temperature environments, making it suitable for long-term storage and commercial applications.
Thermal stability extends to temperatures approaching 150-200°C, beyond which thermal decomposition becomes significant [11] [10]. At elevated temperatures exceeding this threshold, the lactone ring undergoes thermal breakdown, releasing potentially irritating gases and vapors. This thermal decomposition represents the primary degradation pathway under extreme temperature conditions.
Hydrolytic stability varies dramatically with pH conditions. Under neutral aqueous conditions, the compound undergoes slow hydrolysis to form the corresponding 16-hydroxyhexadecanoic acid through lactone ring opening. This hydrolysis reaction establishes an equilibrium between the lactone form and the hydroxy acid, with the position of equilibrium dependent on temperature and pH.
Alkaline conditions (pH > 7) dramatically accelerate hydrolysis through the BAC2 mechanism (base-catalyzed nucleophilic acyl substitution) [12] [13]. In this pathway, hydroxide ions attack the carbonyl carbon of the lactone ring, forming a tetrahedral intermediate that subsequently eliminates to yield the ring-opened carboxylate product. The reaction proceeds through well-defined transition states with activation energies favoring rapid hydrolysis under basic conditions.
Acidic conditions (pH < 7) promote hydrolysis via the AAC2 mechanism (acid-catalyzed acyl substitution) [12]. Initial protonation of the carbonyl oxygen activates the lactone toward nucleophilic attack by water molecules. This mechanism typically exhibits higher activation energies compared to base-catalyzed pathways, resulting in slower but still significant hydrolysis rates under acidic conditions.
Photochemical stability appears favorable based on ultraviolet-visible spectroscopy data from structurally related compounds. The molar absorption coefficient remains well below 1000 L mol⁻¹ cm⁻¹ in the 290-700 nm range [14], indicating minimal absorption of environmental UV radiation. This low UV absorption correlates with reduced photodegradation potential under normal environmental light exposure.
Oxidative stability requires protection from strong oxidizing agents, which may attack the lactone functionality or the aliphatic chain through various radical mechanisms. Under normal atmospheric conditions, oxidative degradation proceeds slowly, but exposure to concentrated oxidizing chemicals may result in rapid deterioration.
Environmental Condition | Stability Assessment | Degradation Mechanism | Protective Measures |
---|---|---|---|
Ambient conditions | Excellent stability | None under proper storage | Standard storage protocols |
High temperature (>150°C) | Thermal decomposition | Lactone ring breakdown | Temperature control |
Alkaline conditions | Rapid hydrolysis | BAC2 mechanism | pH control, avoid basic media |
Acidic conditions | Moderate hydrolysis | AAC2 mechanism | pH neutralization |
UV/Light exposure | Good photostability | Minimal photodegradation | Standard light protection |
Oxidizing environment | Susceptible to oxidation | Radical oxidation pathways | Avoid strong oxidizers |